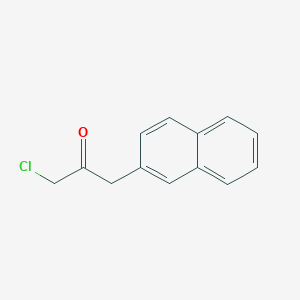

1-Chloro-3-(naphthalen-2-yl)propan-2-one

説明

1-Chloro-3-(naphthalen-2-yl)propan-2-one is an organic compound with the molecular formula C13H11ClO. It is characterized by the presence of a naphthalene ring attached to a chlorinated propanone moiety.

特性

IUPAC Name |

1-chloro-3-naphthalen-2-ylpropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c14-9-13(15)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMYHSYGIOXRFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(naphthalen-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-naphthol with epichlorohydrin to form 1-chloro-3-(naphthalen-2-yloxy)propan-2-ol, which is then subjected to dehydrochlorination to yield the desired product . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate and an appropriate solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of 1-chloro-3-(naphthalen-2-yl)propan-2-one may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

化学反応の分析

Types of Reactions: 1-Chloro-3-(naphthalen-2-yl)propan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or sodium ethoxide in alcohol solvents.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed:

- Substituted naphthalenes

- Ketones

- Alcohols

科学的研究の応用

1-Chloro-3-(naphthalen-2-yl)propan-2-one has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is explored for its potential biological activities, such as antimicrobial and anticancer properties.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

作用機序

The mechanism of action of 1-chloro-3-(naphthalen-2-yl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The naphthalene ring can intercalate with DNA, affecting replication and transcription processes .

類似化合物との比較

1-Chloro-3-(naphthalen-1-yloxy)propan-2-ol: This compound has a similar structure but with an ether linkage instead of a ketone group.

2-Naphthyl Chloride: Lacks the propanone moiety but shares the naphthalene ring and chlorine atom.

Uniqueness: 1-Chloro-3-(naphthalen-2-yl)propan-2-one is unique due to its combination of a reactive chlorinated propanone group and a stable naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

生物活性

1-Chloro-3-(naphthalen-2-yl)propan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 1-Chloro-3-(naphthalen-2-yl)propan-2-one is . Its structure includes a naphthalene ring, which is known for its hydrophobic interactions and ability to intercalate with DNA, potentially affecting replication and transcription processes. The presence of the chlorine atom and carbonyl group enhances its reactivity, allowing it to form covalent bonds with biological targets such as enzymes and receptors.

The biological activity of 1-Chloro-3-(naphthalen-2-yl)propan-2-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with nucleophilic sites, leading to modulation of their activity. This has been observed in studies where it acted as an inhibitor for DNA gyrase and dihydrofolate reductase (DHFR) with IC50 values ranging from 12.27–31.64 μM and 0.52–2.67 μM, respectively .

- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, MIC values for active derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial effects .

Antimicrobial Properties

Research has shown that 1-Chloro-3-(naphthalen-2-yl)propan-2-one and its derivatives possess notable antimicrobial activity. The following table summarizes key findings from various studies:

| Study Reference | Pathogen Tested | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 | Significant | |

| Staphylococcus epidermidis | 0.25 | 0.30 | Significant | |

| Escherichia coli | 0.30 | 0.35 | Moderate |

The compound's ability to inhibit biofilm formation is particularly noteworthy, suggesting potential applications in treating infections associated with biofilms.

Anticancer Activity

In addition to its antimicrobial properties, the compound has been explored for its anticancer potential. Studies indicate that it may interact with estrogen and epidermal growth factor receptors, which are critical in cancer progression. Molecular docking studies have shown favorable binding affinities for these targets, suggesting that the compound could act as a lead in developing new anticancer agents .

Case Studies

Several case studies have illustrated the potential applications of 1-Chloro-3-(naphthalen-2-yl)propan-2-one:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria, demonstrating that it could enhance the efficacy of existing antibiotics like Ciprofloxacin when used in combination therapies .

- Cancer Cell Line Studies : In vitro assays on breast cancer cell lines revealed that the compound could induce apoptosis through modulation of signaling pathways associated with cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Chloro-3-(naphthalen-2-yl)propan-2-one, and how can purity be optimized?

- Methodology : The compound can be synthesized via modified Nencki methods, where naphthalenol derivatives are reacted with α-chloro ketones in the presence of catalysts like ZnCl₂. For example, 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone was prepared by refluxing 4-chloro-naphthalen-1-ol with glacial acetic acid and ZnCl₂ . Purification typically involves recrystallization from ethanol or other solvents to achieve ≥98% purity, as demonstrated in similar chloro-propanone syntheses .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement ensures precise determination of bond lengths and angles . Infrared (IR) spectroscopy can identify functional groups like ketones and chlorides .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Follow hazard statements (e.g., H315, H319 for skin/eye irritation) and precautionary measures (P280, P305+P351+P338) as outlined in safety data sheets. Use fume hoods, gloves, and eye protection, particularly due to the compound’s reactive chloro and ketone groups .

Advanced Research Questions

Q. How do reaction conditions influence unexpected byproducts, such as Favorskii rearrangements?

- Methodology : When α-chloro ketones react with nucleophiles (e.g., amines or thiourea), Favorskii rearrangements may occur, forming cyclic derivatives. For example, reacting 1-chloro-3-(2,4,6-trimethylphenyl)propan-2-one with thiourea yielded a thiazol-2-amine derivative via rearrangement . Monitor reactions using TLC and characterize intermediates via SCXRD to confirm structural deviations .

Q. What computational tools are effective for modeling intermolecular interactions in crystalline forms?

- Methodology : Graph set analysis (as in Etter’s formalism) and software like WinGX/ORTEP can map hydrogen-bonding networks and crystal packing. For instance, anisotropic displacement parameters in SCXRD data refined via SHELXL reveal hydrogen bonds influencing lattice stability . Density Functional Theory (DFT) simulations further predict non-covalent interactions .

Q. How can toxicological profiles be systematically evaluated for naphthalene-containing derivatives?

- Methodology : Use in vitro assays (e.g., LC50 determination in aquatic models) and compare with structurally similar compounds. For example, propranolol (LC50: 2.48 mg/L) and 1-naphthol (LC50: 7.49 mg/L) provide benchmarks for acute toxicity . Computational QSPR models predict bioactivity based on substituent effects (e.g., chloro vs. trifluoromethyl groups) .

Q. What strategies enhance solubility and stability for pharmacological applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。